molecular formula C11H9NO3 B8309113 4-Methyl-3-(3-furyl)nitrobenzene CAS No. 710351-87-4

4-Methyl-3-(3-furyl)nitrobenzene

Cat. No.: B8309113
CAS No.: 710351-87-4
M. Wt: 203.19 g/mol
InChI Key: TUVXPFIKWFDPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-(3-furyl)nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂), a methyl group (-CH₃) at the para position (C-4), and a 3-furyl group (a five-membered aromatic oxygen heterocycle) at the meta position (C-3). This structural arrangement confers unique electronic and steric properties, distinguishing it from simpler nitrobenzene derivatives.

Properties

CAS No.

710351-87-4

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-(2-methyl-5-nitrophenyl)furan

InChI

InChI=1S/C11H9NO3/c1-8-2-3-10(12(13)14)6-11(8)9-4-5-15-7-9/h2-7H,1H3

InChI Key

TUVXPFIKWFDPQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=COC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following nitroaromatic compounds are selected for comparison based on substituent diversity and relevance to industrial or biological applications:

Compound Molecular Formula Substituents Key Functional Groups
4-Methyl-3-(3-furyl)nitrobenzene C₁₁H₉NO₃ 4-Methyl, 3-(3-furyl) Nitro, methyl, furyl
Nitrobenzene C₆H₅NO₂ None Nitro
4-Methyl-3-nitrobenzaldehyde C₈H₇NO₃ 4-Methyl, 3-nitro, 1-aldehyde Nitro, methyl, aldehyde
4′-Methoxy-3-nitrobiphenyl C₁₃H₁₁NO₃ 4-Methoxy (biphenyl), 3-nitro Nitro, methoxy, biphenyl
4-(Methylamino)-3-nitrobenzoic acid C₈H₈N₂O₄ 4-Methylamino, 3-nitro, 1-carboxylic acid Nitro, methylamino, carboxylic acid

Physicochemical Properties

  • This compound likely has reduced volatility due to its higher molecular weight and polar furyl group, though solubility may remain low in aqueous media. 4-(Methylamino)-3-nitrobenzoic acid exhibits higher solubility in polar solvents due to its carboxylic acid group .
  • Reactivity: The nitro group in nitrobenzene is strongly electron-withdrawing, directing electrophilic substitution to the meta position. 4-Methyl-3-nitrobenzaldehyde’s aldehyde group enables nucleophilic additions (e.g., Grignard reactions), whereas the furyl group in the target compound may participate in cycloadditions or serve as a hydrogen-bond acceptor .

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